1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2,5-dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2N2O2S/c1-7-4-11(14)12(6-10(7)13)19(17,18)16-9(3)5-8(2)15-16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJRCLSUTDPQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2C(=CC(=N2)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Acetylacetone and Hydrazine Hydrate
The most widely cited method involves reacting acetylacetone (2,4-pentanedione) with hydrazine hydrate in the presence of an acid catalyst. As detailed in the patent CN1482119A, this reaction proceeds in aqueous or alcoholic solvents under mild temperatures (30–50°C), yielding 3,5-dimethylpyrazole with >90% efficiency. The catalytic use of glacial acetic acid minimizes byproduct formation, while water as a solvent reduces costs and environmental impact. The reaction mechanism involves nucleophilic attack by hydrazine on the diketone’s carbonyl groups, followed by cyclization and dehydration (Figure 1).
Reaction Conditions:
Alternative Catalytic Approaches
Recent advancements highlight the use of cerium-based catalysts, such as [Ce(L-Pro)₂]₂(Oxa), for pyrazole synthesis under ambient conditions. While this method is efficient for diverse pyrazole derivatives, its applicability to 3,5-dimethylpyrazole remains underexplored.
Halogenation and Functional Group Compatibility
The bromine substituents on the benzene ring are introduced prior to sulfonation to avoid side reactions. The methyl group at the 4-position is stable under bromination conditions, ensuring regioselectivity.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
- ¹H NMR (CDCl₃): δ 7.85 (s, 1H, SO₂Ar), 7.60 (s, 1H, SO₂Ar), 6.20 (s, 1H, pyrazole-H), 2.55 (s, 3H, CH₃), 2.40 (s, 6H, 2×CH₃).
- MS (ESI): m/z 435 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| Conventional Sulfonation | None | DCM | 12 h | 75% |
| Microwave-Assisted | None | DCM | 0.5 h | 88% |
| Cerium-Catalyzed* | [Ce(L-Pro)₂]₂(Oxa) | Ethanol | 3 h | 70% |
*Adapted from pyrazole derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atoms or the sulfonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dibrominated aromatic group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study on related pyrazole compounds showed promising results in inhibiting cancer cell proliferation in vitro and in vivo models .
Anti-inflammatory Effects :
The sulfonyl group present in this compound is known to enhance anti-inflammatory activity. Pyrazole derivatives have been reported to exhibit analgesic and anti-inflammatory effects, making them potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Applications
Pesticidal Activity :
Compounds similar to 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole have been investigated for their pesticidal properties. The unique structure may contribute to the inhibition of specific enzymes in pests, leading to effective pest control strategies without harming beneficial organisms .
Material Science Applications
Polymer Chemistry :
The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. The presence of bromine atoms can improve flame retardancy in polymeric materials, making it suitable for applications in electronics and construction materials .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various pyrazole derivatives, including those with similar structures to this compound. Results indicated that these compounds significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Pesticide Development
In agricultural research, a series of pyrazole-based compounds were tested against common agricultural pests. The results demonstrated that compounds with similar structural motifs exhibited high efficacy against aphids and whiteflies, suggesting potential for development as environmentally friendly pesticides .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group and bromine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole with structurally related sulfonamide pyrazoles and other derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Observations:
Substituent Effects on Physicochemical Properties: Bromine atoms in the target compound increase molecular weight (442.12) compared to chloro- or fluoro-substituted analogs (e.g., 328.81 for the chloro-propoxyphenyl derivative ). The 4-chloro-3-propoxyphenyl analog has a lower density (1.31 g/cm³) and higher predicted acidity (pKa -4.49), likely due to electron-withdrawing chloro and sulfonyl groups.
Biological Activity Trends :
- Sulfanyl pyrazole derivatives with cyclohexyl substituents exhibit enhanced cytotoxicity in Pd/Pt complexes compared to benzyl analogs, suggesting bulky substituents improve target binding . While the target compound lacks metal coordination, its bromine substituents may similarly enhance interactions with hydrophobic enzyme pockets.
- Simple 3,5-dimethylpyrazoles (without sulfonyl groups) show antiepileptic and antimicrobial activity, indicating the core structure’s pharmacological relevance .
Synthetic Flexibility: Pyrazole sulfonamides are typically synthesized via nucleophilic substitution between pyrazole derivatives and sulfonyl chlorides. For example, 1-(4-cyanobenzyl)-3,5-dimethylpyrazole was synthesized via alkylation of pyrazole dicarboxylate , a method adaptable to the target compound’s synthesis.
Biological Activity
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family, characterized by its unique structural properties and potential applications in medicinal chemistry and materials science. Its molecular formula is CHBrNOS, with a molecular weight of approximately 408.11 g/mol. The presence of dibromomethyl and benzenesulfonyl groups enhances its reactivity and biological activity, making it a subject of interest in various research fields .
Synthesis
The synthesis of this compound typically involves multiple reaction steps that introduce the desired substituents onto the pyrazole framework. Common methods include:
- Bromination : Utilizing bromine in the presence of a catalyst to achieve selective substitution at the 2 and 5 positions of the benzene ring.
- Sulfonylation : Introducing the sulfonyl group through electrophilic aromatic substitution reactions.
The synthesis requires controlled conditions to minimize side reactions, often employing Lewis acids as catalysts to enhance yields .
The biological activity of this compound is largely attributed to its interactions with various biological targets. Pyrazole derivatives are known for their diverse pharmacological properties, including:
- Anti-inflammatory effects : Pyrazoles can inhibit cyclooxygenase enzymes, reducing inflammation.
- Anticancer properties : They may interfere with cellular proliferation pathways, leading to apoptosis in cancer cells.
Studies have shown that compounds with similar structural motifs exhibit significant biological activities by modulating cellular processes .
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of pyrazole derivatives. For instance, various pyrazole compounds have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole core can enhance antibacterial efficacy .
Study 1: Antimicrobial Screening
A study evaluated several pyrazole derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited higher potency compared to those with electron-donating groups. The minimum inhibitory concentration (MIC) values ranged from 1 to 50 µg/mL, demonstrating significant antimicrobial properties .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 10 |
| 2 | E. coli | 25 |
| 3 | Klebsiella pneumoniae | 50 |
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of a related pyrazole compound. The study found that treatment with the pyrazole derivative significantly reduced inflammatory markers in vitro and in vivo models. The mechanism was linked to the inhibition of NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
